molecular formula C26H21BrClNO5 B4296378 1-(3-BROMO-4-METHYLPHENYL)-4-(4-CHLOROBENZOYL)-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE

1-(3-BROMO-4-METHYLPHENYL)-4-(4-CHLOROBENZOYL)-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B4296378
M. Wt: 542.8 g/mol
InChI Key: NKOYVBYKAYZYQB-GYHWCHFESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-BROMO-4-METHYLPHENYL)-4-(4-CHLOROBENZOYL)-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that belongs to the class of pyrrolones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-BROMO-4-METHYLPHENYL)-4-(4-CHLOROBENZOYL)-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:

    Aromatic Substitution Reactions: Introduction of bromo and methyl groups on the phenyl ring.

    Acylation Reactions: Formation of the benzoyl group.

    Cyclization Reactions: Formation of the pyrrolone ring.

    Hydroxylation Reactions: Introduction of the hydroxyl group.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification Techniques: Use of chromatography and recrystallization for purification.

Chemical Reactions Analysis

Types of Reactions

1-(3-BROMO-4-METHYLPHENYL)-4-(4-CHLOROBENZOYL)-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Potential use as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-BROMO-4-METHYLPHENYL)-4-(4-CHLOROBENZOYL)-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-BROMO-4-METHYLPHENYL)-4-(4-CHLOROBENZOYL)-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE: can be compared with other pyrrolone derivatives, such as:

Properties

IUPAC Name

(4Z)-1-(3-bromo-4-methylphenyl)-4-[(4-chlorophenyl)-hydroxymethylidene]-5-(2,4-dimethoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21BrClNO5/c1-14-4-9-17(12-20(14)27)29-23(19-11-10-18(33-2)13-21(19)34-3)22(25(31)26(29)32)24(30)15-5-7-16(28)8-6-15/h4-13,23,30H,1-3H3/b24-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOYVBYKAYZYQB-GYHWCHFESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=C(C=C(C=C4)OC)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(/C(=C(\C3=CC=C(C=C3)Cl)/O)/C(=O)C2=O)C4=C(C=C(C=C4)OC)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21BrClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-BROMO-4-METHYLPHENYL)-4-(4-CHLOROBENZOYL)-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 2
Reactant of Route 2
1-(3-BROMO-4-METHYLPHENYL)-4-(4-CHLOROBENZOYL)-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 3
1-(3-BROMO-4-METHYLPHENYL)-4-(4-CHLOROBENZOYL)-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 4
1-(3-BROMO-4-METHYLPHENYL)-4-(4-CHLOROBENZOYL)-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 5
1-(3-BROMO-4-METHYLPHENYL)-4-(4-CHLOROBENZOYL)-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE
Reactant of Route 6
Reactant of Route 6
1-(3-BROMO-4-METHYLPHENYL)-4-(4-CHLOROBENZOYL)-5-(2,4-DIMETHOXYPHENYL)-3-HYDROXY-2,5-DIHYDRO-1H-PYRROL-2-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.